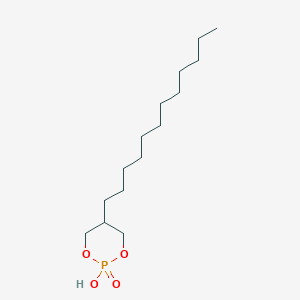
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a complex structure that includes a dodecyl chain, a hydroxy group, and a dioxaphosphinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dodecyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxaphosphinanone ring. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxaphosphinanone ring can be reduced to form a phosphine oxide.
Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a dodecyl ketone or aldehyde.
Reduction: Formation of a dodecyl phosphine oxide.
Substitution: Formation of various substituted dodecyl derivatives.
Aplicaciones Científicas De Investigación
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the dodecyl chain can insert into lipid bilayers, disrupting membrane integrity. The dioxaphosphinanone ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Dodecyl-2-hydroxybenzaldehyde: Similar structure but lacks the dioxaphosphinanone ring.
5-Dodecyl-2-hydroxybenzaldehyde oxime: Contains an oxime group instead of the dioxaphosphinanone ring.
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-thione: Similar structure but with a thione group instead of the dioxaphosphinanone ring.
Uniqueness
5-Dodecyl-2-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to the presence of the dioxaphosphinanone ring, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
194147-98-3 |
|---|---|
Fórmula molecular |
C15H31O4P |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
5-dodecyl-2-hydroxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18-20(16,17)19-14-15/h15H,2-14H2,1H3,(H,16,17) |
Clave InChI |
VOYOVENWUPHEFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1COP(=O)(OC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)
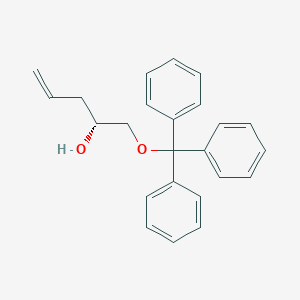
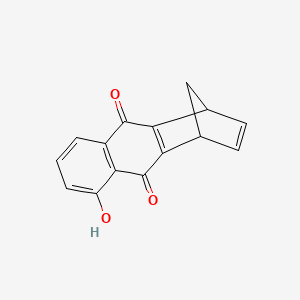
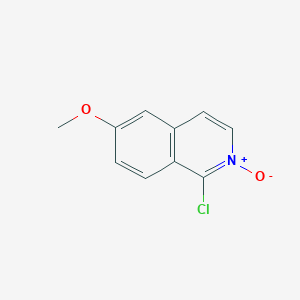
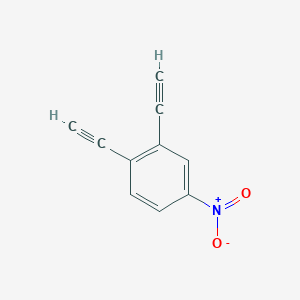
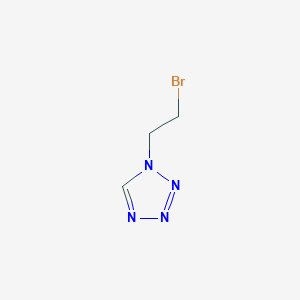
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
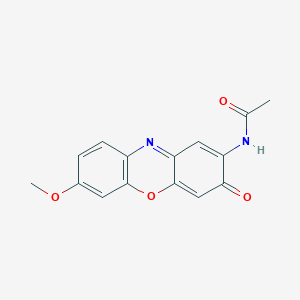
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
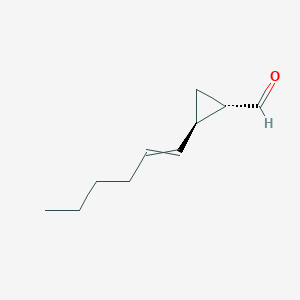
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
